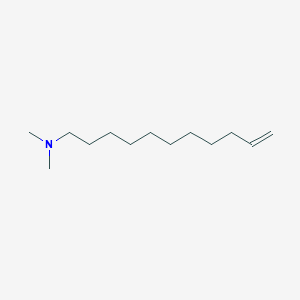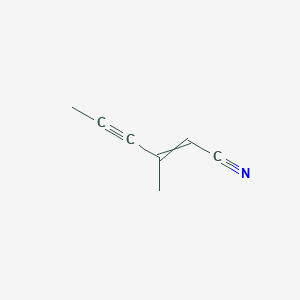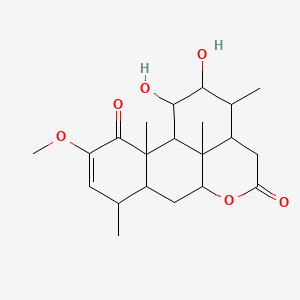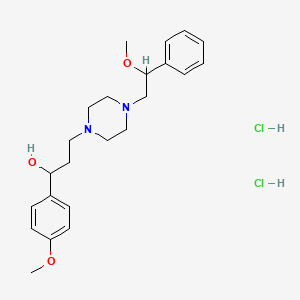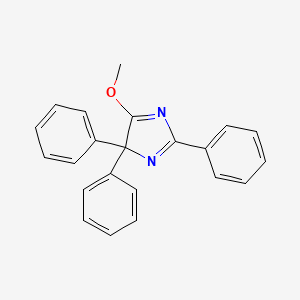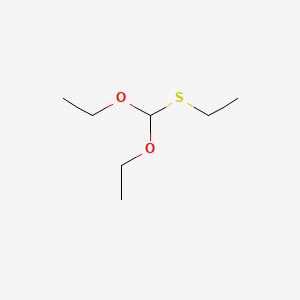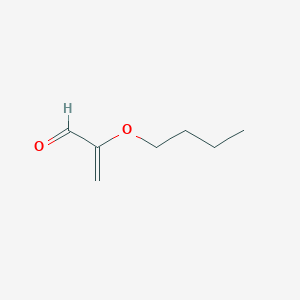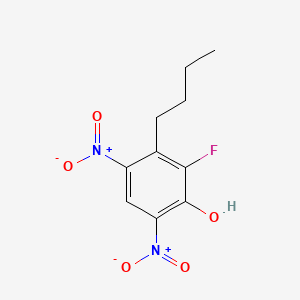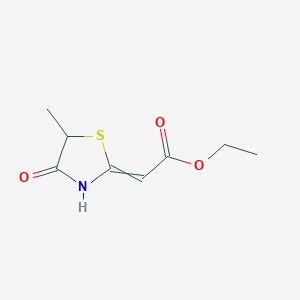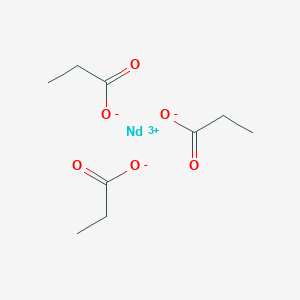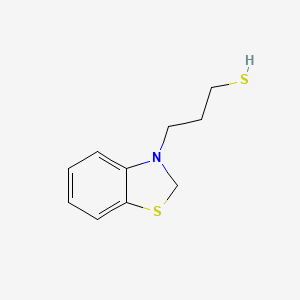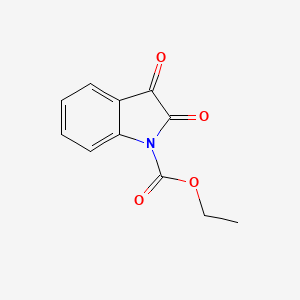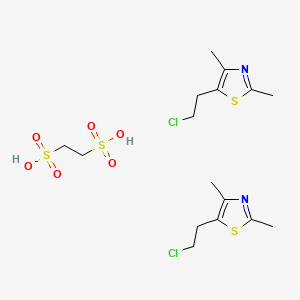
5-(2-chloroethyl)-2,4-dimethyl-1,3-thiazole;ethane-1,2-disulfonic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(2-chloroethyl)-2,4-dimethyl-1,3-thiazole;ethane-1,2-disulfonic acid is a complex organic compound that features a thiazole ring substituted with a chloroethyl group and two methyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-chloroethyl)-2,4-dimethyl-1,3-thiazole;ethane-1,2-disulfonic acid typically involves the formation of the thiazole ring followed by the introduction of the chloroethyl and methyl groups. One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the thiazole ring. Subsequent alkylation reactions introduce the chloroethyl and methyl groups.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. These processes often include the use of catalysts and controlled reaction conditions to ensure efficient production. The specific details of industrial methods can vary depending on the scale and desired application of the compound.
化学反応の分析
Types of Reactions
5-(2-chloroethyl)-2,4-dimethyl-1,3-thiazole;ethane-1,2-disulfonic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the chloroethyl group to an ethyl group.
Substitution: The chloroethyl group can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a range of derivatives with different functional groups.
科学的研究の応用
5-(2-chloroethyl)-2,4-dimethyl-1,3-thiazole;ethane-1,2-disulfonic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain cancers.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 5-(2-chloroethyl)-2,4-dimethyl-1,3-thiazole;ethane-1,2-disulfonic acid involves its interaction with specific molecular targets. The chloroethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of key enzymes or disruption of cellular processes. The thiazole ring may also interact with biological targets, contributing to the compound’s overall activity.
類似化合物との比較
Similar Compounds
Mustard Gas (Bis(2-chloroethyl) sulfide): Similar in having chloroethyl groups, but differs in its sulfur mustard structure and use as a chemical warfare agent.
Chlorambucil: A chemotherapy agent with a similar chloroethyl group, used in the treatment of cancers.
Mechlorethamine: Another nitrogen mustard used in chemotherapy, sharing the chloroethyl functional group.
Uniqueness
5-(2-chloroethyl)-2,4-dimethyl-1,3-thiazole;ethane-1,2-disulfonic acid is unique due to its specific combination of a thiazole ring with chloroethyl and methyl groups, which imparts distinct chemical and biological properties
特性
CAS番号 |
31805-51-3 |
|---|---|
分子式 |
C16H26Cl2N2O6S4 |
分子量 |
541.6 g/mol |
IUPAC名 |
5-(2-chloroethyl)-2,4-dimethyl-1,3-thiazole;ethane-1,2-disulfonic acid |
InChI |
InChI=1S/2C7H10ClNS.C2H6O6S2/c2*1-5-7(3-4-8)10-6(2)9-5;3-9(4,5)1-2-10(6,7)8/h2*3-4H2,1-2H3;1-2H2,(H,3,4,5)(H,6,7,8) |
InChIキー |
SOLPJXUVTOFGIN-UHFFFAOYSA-N |
正規SMILES |
CC1=C(SC(=N1)C)CCCl.CC1=C(SC(=N1)C)CCCl.C(CS(=O)(=O)O)S(=O)(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


